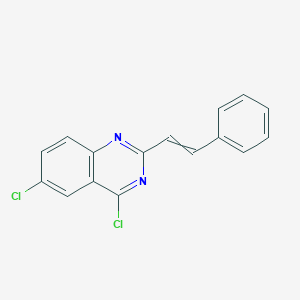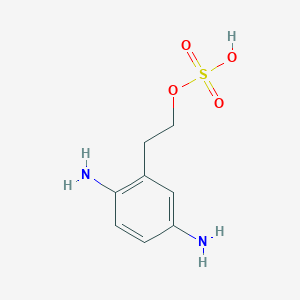
2-(2,5-Diaminophenyl)ethyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Diaminophenyl)ethanol sulfate is a chemical compound with the molecular formula C8H14N2O5S and a molecular weight of 250.27 g/mol . It is also known by other names such as 2-(2-Hydroxy)ethyl-p-phenylene diamino sulfate . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2,5-Diaminophenyl)ethanol sulfate typically involves the reaction of 2,5-diaminophenol with ethylene oxide in the presence of sulfuric acid . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-(2,5-Diaminophenyl)ethanol sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,5-Diaminophenyl)ethanol sulfate is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: It is employed in the study of enzyme interactions and protein modifications.
Industry: It is used in the formulation of hair dyes and other cosmetic products
Mechanism of Action
The mechanism of action of 2-(2,5-Diaminophenyl)ethanol sulfate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-(2,5-Diaminophenyl)ethanol sulfate can be compared with other similar compounds, such as:
2-(4-Aminophenyl)ethanol: This compound has a similar structure but with an amino group at the para position.
2-Phenylethanol: This compound lacks the amino groups and has different chemical properties.
2-(2-Aminophenyl)ethanol: This compound has only one amino group, leading to different reactivity and applications.
The uniqueness of 2-(2,5-Diaminophenyl)ethanol sulfate lies in its dual amino groups and hydroxyl group, which confer distinct chemical reactivity and versatility in various applications.
Properties
Molecular Formula |
C8H12N2O4S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-(2,5-diaminophenyl)ethyl hydrogen sulfate |
InChI |
InChI=1S/C8H12N2O4S/c9-7-1-2-8(10)6(5-7)3-4-14-15(11,12)13/h1-2,5H,3-4,9-10H2,(H,11,12,13) |
InChI Key |
LPFBFWGZWKZJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CCOS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


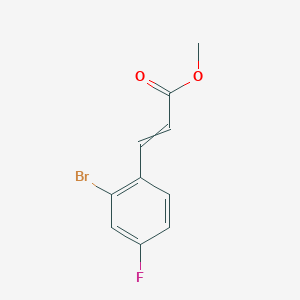
![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
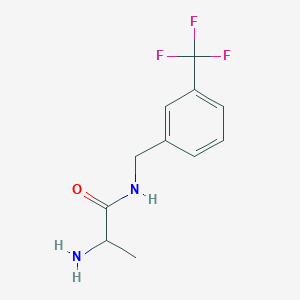
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)
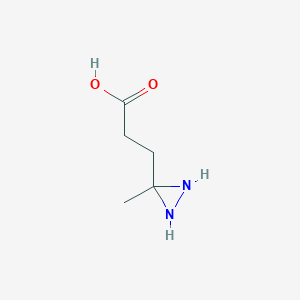

![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)

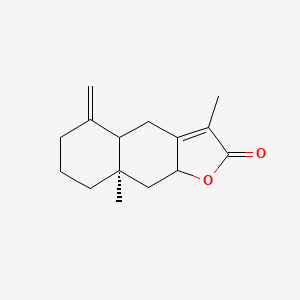
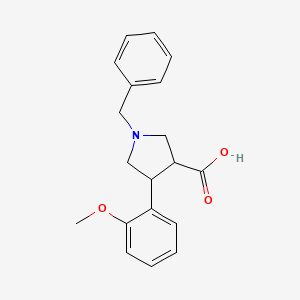
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
